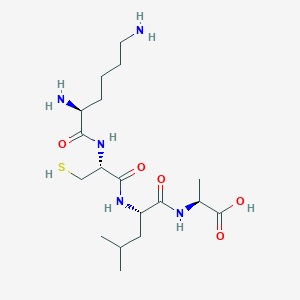
Agn-PC-0nbq2G
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Agn-PC-0nbq2G is a chemical compound that has garnered attention in various scientific fields due to its unique properties and potential applications. This compound is part of a broader class of compounds known for their significant roles in chemical reactions, industrial processes, and biomedical applications.
Vorbereitungsmethoden
The synthesis of Agn-PC-0nbq2G can be achieved through several methods, including the template method, electrochemical method, wet chemical method, and polyol method . Each method has its own set of reaction conditions and industrial production techniques:
Template Method: This involves using a prefabricated template with numerous pores to pattern the nanowires.
Electrochemical Method: This method utilizes electrochemical reactions to produce the compound.
Wet Chemical Method: This involves chemical reactions in a liquid medium to synthesize the compound.
Polyol Method: This method uses polyols as reducing agents to produce the compound.
Analyse Chemischer Reaktionen
Agn-PC-0nbq2G undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include:
Reduction: Reduction reactions can occur with reducing agents such as hydrogen or other reducing chemicals.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction of this compound with hydrochloric acid can produce silver chloride and nitric acid .
Wissenschaftliche Forschungsanwendungen
Agn-PC-0nbq2G has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of Agn-PC-0nbq2G involves its interaction with molecular targets and pathways within biological systems. The compound exerts its effects through various mechanisms, including:
Binding to Molecular Targets: This compound can bind to specific molecular targets, altering their function and activity.
Pathway Modulation: The compound can modulate various biochemical pathways, leading to changes in cellular processes and functions.
Vergleich Mit ähnlichen Verbindungen
Agn-PC-0nbq2G can be compared with other similar compounds, such as AGN-PC-0CUK9P . While both compounds share some similarities, this compound has unique properties that make it distinct. For example, this compound may have different binding affinities and reaction conditions compared to AGN-PC-0CUK9P .
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique properties and wide range of applications make it a valuable compound for research and industrial purposes.
Eigenschaften
CAS-Nummer |
176226-24-7 |
|---|---|
Molekularformel |
C14H14O |
Molekulargewicht |
198.26 g/mol |
IUPAC-Name |
2-(2-methylprop-2-enyl)naphthalen-1-ol |
InChI |
InChI=1S/C14H14O/c1-10(2)9-12-8-7-11-5-3-4-6-13(11)14(12)15/h3-8,15H,1,9H2,2H3 |
InChI-Schlüssel |
MAPWTHHKMIJWJT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)CC1=C(C2=CC=CC=C2C=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


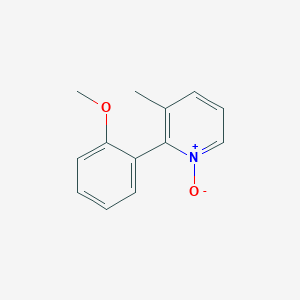

![4-[(3,5,5-Trimethylhexanoyl)oxy]benzoic acid](/img/structure/B12565622.png)
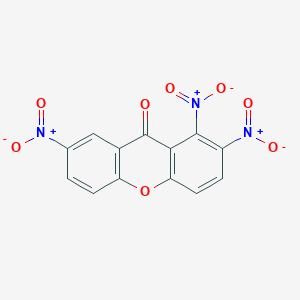
![Butanoic acid, 2-[bis(2,2,2-trifluoroethoxy)phosphinyl]-, ethyl ester](/img/structure/B12565635.png)

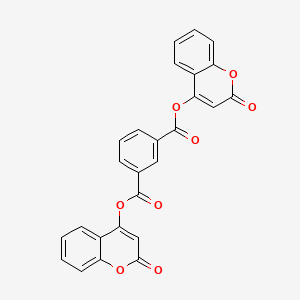
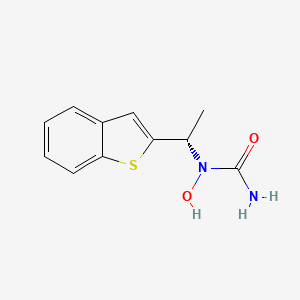
![7-Methyl-6-nitro-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione](/img/structure/B12565655.png)
![Methyl [5-(cyclopentyloxy)-2-fluorophenyl]carbamate](/img/structure/B12565660.png)
![N-[(4-Methylphenyl)(piperidin-1-yl)methyl]acetamide](/img/structure/B12565663.png)
![6-Methyl-4-(piperidin-1-yl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B12565666.png)
![Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 1-ethylcyclohexyl ester](/img/structure/B12565681.png)
